

# Application Notes and Protocols for BMS-986195 in Mouse Models of Arthritis

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

BMS-986195, also known as branebrutinib, is a potent and highly selective covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2] BTK is a critical signaling molecule in B cells and myeloid cells, playing a key role in the pathogenesis of autoimmune diseases such as rheumatoid arthritis (RA).[2][3] Inhibition of BTK is a promising therapeutic strategy for RA, as it can modulate B cell activation and Fc receptor (FcR) signaling in myeloid cells, thereby reducing inflammation and joint damage.[2][4] These application notes provide detailed protocols for the use of BMS-986195 in two common mouse models of arthritis: collagen-induced arthritis (CIA) and collagen antibody-induced arthritis (CAIA).

### **Mechanism of Action**

BMS-986195 covalently binds to a cysteine residue in the active site of BTK, leading to its irreversible inhibition.[1] This blocks downstream signaling pathways essential for B cell receptor (BCR) mediated activation, proliferation, and antibody production.[2] Additionally, BMS-986195 inhibits Fcy receptor (FcyR) signaling in monocytes and macrophages, which is crucial for the release of pro-inflammatory cytokines and the propagation of inflammation within the arthritic joint.[2][4]

## **Data Presentation**



The following table summarizes the reported efficacy of BMS-986195 in preclinical mouse models of arthritis.

| Model | Species/Str<br>ain | BMS-<br>986195<br>Dose (oral,<br>once daily) | Efficacy<br>Outcome              | % Inhibition        | Reference |
|-------|--------------------|----------------------------------------------|----------------------------------|---------------------|-----------|
| CIA   | Mouse<br>(DBA/1)   | 0.1 mg/kg                                    | Clinical Score                   | 21%                 | [5]       |
| CIA   | Mouse<br>(DBA/1)   | 0.5 mg/kg                                    | Clinical Score                   | 83%                 | [5]       |
| CIA   | Mouse<br>(DBA/1)   | 2.5 mg/kg                                    | Clinical Score                   | 92%                 | [5]       |
| CAIA  | Mouse              | ≥0.5 mg/kg                                   | Clinically<br>Evident<br>Disease | Maximal<br>Efficacy | [1]       |
| CAIA  | Mouse              | Not Specified                                | Histological<br>Joint Damage     | Protection          | [1]       |
| CAIA  | Mouse              | Not Specified                                | Bone Mineral<br>Density Loss     | Protection          | [1]       |

# Experimental Protocols Collagen-Induced Arthritis (CIA) Model

The CIA model is a well-established model of autoimmune arthritis that shares many pathological features with human RA.

#### Materials:

- Male DBA/1 mice (8-10 weeks old)
- Bovine type II collagen (CII)



- Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
- Incomplete Freund's Adjuvant (IFA)
- BMS-986195
- Vehicle (e.g., 0.5% (w/v) methylcellulose in water)
- Anesthesia (e.g., isoflurane)
- Syringes and needles (27G)
- · Oral gavage needles

#### Procedure:

- · Preparation of Collagen Emulsion:
  - Dissolve bovine type II collagen in 0.05 M acetic acid to a final concentration of 2 mg/mL by stirring overnight at 4°C.
  - On the day of immunization, emulsify the collagen solution with an equal volume of CFA (for primary immunization) or IFA (for booster immunization) to a final concentration of 1 mg/mL collagen. A stable emulsion is critical for successful induction.
- Primary Immunization (Day 0):
  - Anesthetize the mice.
  - Inject 100 μL of the collagen/CFA emulsion intradermally at the base of the tail.
- Booster Immunization (Day 21):
  - Prepare the collagen/IFA emulsion.
  - Inject 100 μL of the emulsion intradermally at a different site near the base of the tail.
- BMS-986195 Administration (Prophylactic Regimen):



- Begin oral administration of BMS-986195 or vehicle on Day 0 and continue daily throughout the study (typically 35-42 days).
- A recommended effective dose is ≥0.5 mg/kg.[1] Doses of 0.1, 0.5, and 2.5 mg/kg have been shown to be effective.[5]
- Administer the compound at the same time each day to ensure consistent pharmacokinetics.
- Clinical Assessment of Arthritis:
  - Begin clinical scoring of arthritis on Day 21 and continue 2-3 times per week.
  - Score each paw on a scale of 0-4:
    - 0 = No evidence of erythema and swelling
    - 1 = Erythema and mild swelling confined to the tarsals or ankle joint
    - 2 = Erythema and mild swelling extending from the ankle to the tarsals
    - 3 = Erythema and moderate swelling extending from the ankle to the metatarsal joints
    - 4 = Erythema and severe swelling encompass the ankle, foot, and digits
  - The maximum score per mouse is 16.
- Endpoint Analysis (Day 35-42):
  - Histological Analysis:
    - At the end of the study, euthanize the mice and collect hind paws.
    - Fix the paws in 10% neutral buffered formalin, decalcify, and embed in paraffin.
    - Section the joints and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone erosion.
  - Bone Mineral Density (BMD) Measurement:



 Analyze the femure or tibias using micro-computed tomography (μCT) or dual-energy Xray absorptiometry (DEXA) to quantify changes in bone mineral density.

## Collagen Antibody-Induced Arthritis (CAIA) Model

The CAIA model is a more rapid and synchronized model of arthritis induced by the passive transfer of anti-collagen antibodies.

#### Materials:

- BALB/c mice (8-10 weeks old)
- Anti-type II collagen antibody cocktail
- Lipopolysaccharide (LPS) from E. coli
- BMS-986195
- Vehicle (e.g., 0.5% (w/v) methylcellulose in water)
- Syringes and needles (27G)
- Oral gavage needles

#### Procedure:

- Induction of Arthritis (Day 0):
  - Administer a cocktail of monoclonal anti-type II collagen antibodies intraperitoneally (i.p.)
     to the mice. The exact amount will depend on the specific antibody cocktail used.
- LPS Boost (Day 3):
  - $\circ$  Administer a single i.p. injection of LPS (typically 25-50  $\mu$ g per mouse) to synchronize and enhance the inflammatory response.
- BMS-986195 Administration:



- Prophylactic Regimen: Begin daily oral gavage of BMS-986195 or vehicle on Day 0, prior to antibody injection, and continue for the duration of the study (typically 10-14 days).
- Therapeutic Regimen: Begin daily oral gavage of BMS-986195 or vehicle on Day 3, after the LPS boost and the onset of clinical signs of arthritis.
- A recommended effective dose is ≥0.5 mg/kg.[1]
- Clinical Assessment of Arthritis:
  - Begin clinical scoring on Day 3, prior to the LPS boost, and continue daily.
  - Use the same 0-4 scoring system as described for the CIA model.
- Endpoint Analysis (Day 10-14):
  - Perform histological analysis of the joints and BMD measurements as described for the CIA model.

# Visualization of Signaling Pathways and Experimental Workflow



Click to download full resolution via product page

Caption: BTK Signaling Pathway in B Cells.





Click to download full resolution via product page

Caption: Fc Receptor Signaling in Myeloid Cells.



Click to download full resolution via product page

Caption: Experimental Workflow for CIA Model.





Click to download full resolution via product page

Caption: Experimental Workflow for CAIA Model.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Safety, pharmacokinetics and pharmacodynamics of branebrutinib (BMS-986195), a covalent, irreversible inhibitor of Bruton's tyrosine kinase: Randomised phase I, placebocontrolled trial in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Bruton's tyrosine kinase inhibitor BMS-986142 in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care | PLOS One [journals.plos.org]
- 5. frontiersin.org [frontiersin.org]







 To cite this document: BenchChem. [Application Notes and Protocols for BMS-986195 in Mouse Models of Arthritis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1667193#how-to-use-bms-986195-in-mouse-models-of-arthritis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com